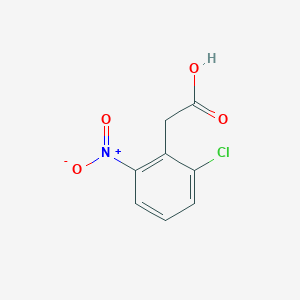

Ácido 2-(2-cloro-6-nitrofenil)acético

Descripción general

Descripción

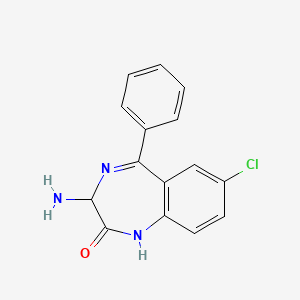

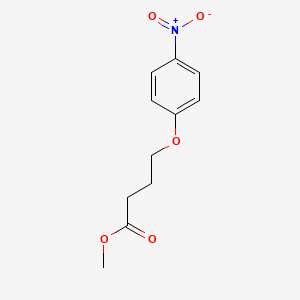

“2-(2-Chloro-6-nitrophenyl)acetic acid” belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

The synthesis of similar compounds often involves the Sandmeyer reaction, a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of various linkages .Aplicaciones Científicas De Investigación

Síntesis orgánica

En síntesis orgánica, el ácido 2-nitrofenilacético se puede utilizar como grupo protector para alcoholes primarios . El alcohol se esterifica con ácido 2-nitrofenilacético, procediendo a través del cloruro de ácido o anhídrido de ácido .

Formación de heterociclos

El ácido 2-nitrofenilacético es un reactivo importante para muchas reacciones orgánicas, especialmente para la formación de heterociclos . La reducción completa del ácido 2-nitrofenilacético produce anilinas, que ciclan rápidamente para formar lactamas .

Síntesis de ácidos hidroxámicos

La ciclización reductiva parcial de los ácidos utilizando agentes reductores más débiles forma ácidos hidroxámicos . Este proceso es útil en la síntesis de muchas moléculas biológicamente activas .

Precursor de la quindolina

El ácido 2-nitrofenilacético es un precursor de la quindolina . Aunque la quindolina no tiene muchas aplicaciones prácticas por sí sola, los derivados y modificaciones de la quindolina se pueden tratar como inhibidores enzimáticos y agentes anticancerígenos .

Aplicaciones antimicrobianas y anticancerígenas

Se han realizado esfuerzos para estudiar las actividades farmacológicas de los derivados de N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida recién sintetizados . Estos derivados han mostrado una prometedora actividad antimicrobiana y actividad anticancerígena contra la línea celular de adenocarcinoma de mama humano positivo para el receptor de estrógenos (MCF7) .

Patrón interno en la determinación del ácido salicilamida-O-acético solubilizador de teofilina

El ácido 2-nitrofenilacético se utilizó como patrón interno en la determinación del ácido salicilamida-O-acético solubilizador de teofilina .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-(2-Chloro-6-nitrophenyl)acetic acid may also interact with various biological targets.

Mode of Action

Based on its structural similarity to other aromatic compounds, it is plausible that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Chloro-6-nitrophenyl)acetic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.

Result of Action

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that 2-(2-Chloro-6-nitrophenyl)acetic acid may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

2-(2-chloro-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHGBTRAQOAOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297296 | |

| Record name | (2-chloro-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31912-08-0 | |

| Record name | NSC115141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-chloro-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.